Cas no 81467-34-7 (3-Oxa-1-azaspiro[4.5]decan-2-one)

3-Oxa-1-azaspiro[4.5]decan-2-one is a spirocyclic lactam compound featuring a fused oxazole and cyclohexane ring system. Its unique structural motif makes it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The spirocyclic framework enhances rigidity, which can improve binding affinity and metabolic stability in drug design. This compound is also useful in the preparation of heterocyclic scaffolds for medicinal chemistry applications. Its synthetic versatility allows for further functionalization, enabling the exploration of structure-activity relationships. High purity and well-defined stereochemistry ensure reproducibility in research and industrial applications.
3-Oxa-1-azaspiro[4.5]decan-2-one structure
81467-34-7 structure
Product name:3-Oxa-1-azaspiro[4.5]decan-2-one
CAS No:81467-34-7
MF:C8H13NO2
MW:155.194322347641
CID:734260

3-Oxa-1-azaspiro[4.5]decan-2-one Chemical and Physical Properties

Names and Identifiers

    • 3-Oxa-1-azaspiro[4.5]decan-2-one
    • NSC 409567
    • Inchi: 1S/C8H13NO2/c10-7-9-8(6-11-7)4-2-1-3-5-8/h1-6H2,(H,9,10)
    • InChI Key: IOQIHMOFAXWHPC-UHFFFAOYSA-N
    • SMILES: O=C1NC2(CCCCC2)CO1

3-Oxa-1-azaspiro[4.5]decan-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
FB02958-5g
3-oxa-1-azaspiro[4.5]decan-2-one
81467-34-7 95%
5g
$2350 2023-09-07
Chemenu
CM216934-1g
3-Oxa-1-azaspiro[4.5]decan-2-one
81467-34-7 97%
1g
$1330 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1743077-1g
3-Oxa-1-azaspiro[4.5]decan-2-one
81467-34-7 98%
1g
¥9307.00 2024-07-28

3-Oxa-1-azaspiro[4.5]decan-2-one Production Method

Production Method 1

Reaction Conditions
1.1 Catalysts: Tetrakis(acetonitrile)copper(1+) hexafluorophosphate ,  (1S,2S)-N1,N2-Bis[(4-nitrophenyl)methylene]-1,2-cyclohexanediamine Solvents: Acetonitrile ;  30 min, rt
1.2 Reagents: Iodosylbenzene ;  rt; overnight, 45 °C
Reference
Copper-catalyzed intramolecular C-H amination
Barman, Dipti N.; et al, European Journal of Organic Chemistry, 2011, (5), 908-911

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ;  6 h, 25 °C
Reference
N-Tosyloxycarbamates as reagents in rhodium-catalyzed C-H amination reactions
Huard, Kim; et al, Chemistry - A European Journal, 2008, 14(20), 6222-6230

Production Method 3

Reaction Conditions
1.1 Reagents: Manganese ,  Pyridine, 2,4,6-trimethyl-, hydrobromide (1:1) Catalysts: Bis(Pentamethylcyclopentadienyl)titanium dichloride Solvents: Tetrahydrofuran ;  10 min, rt
1.2 Reagents: 1,4-Cyclohexadiene ;  16 h, 50 °C
Reference
Titanocene-Catalyzed Radical Opening of N-Acylated Aziridines
Zhang, Yong-Qiang; et al, Angewandte Chemie, 2017, 56(41), 12654-12657

Production Method 4

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  0 °C; 12 h, rt
2.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ;  6 h, rt
Reference
N-tosyloxycarbamates as a source of metal nitrenes: rhodium-catalyzed C-H insertion and aziridination reactions
Lebel, Helene; et al, Journal of the American Chemical Society, 2005, 127(41), 14198-14199

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran
Reference
Chiral Lewis Acid Catalyzed Diels-Alder Reactions
Knol, Jochem, 1996, , ,

Production Method 6

Reaction Conditions
1.1 Catalysts: Pyrrolo[1,2-a]pyrimidine, 2,3,4,6,7,8-hexahydro-, hydrobromide (1:1) Solvents: N-Methyl-2-pyrrolidone ;  15 min, 85 °C
1.2 5 min; 10 min, 130 °C
Reference
Ring-opening of non-activated aziridines with [11C]CO2via novel ionic liquids
Lindberg, Anton; et al, RSC Advances, 2022, 12(33), 21417-21421

Production Method 7

Reaction Conditions
1.1 Solvents: 1,2-Dichloroethane ;  0 °C; 5 h, 0 °C
1.2 Reagents: Potassium carbonate ;  10 min, 0 °C
1.3 Reagents: Methanol ;  0 °C; overnight, 0 °C
2.1 Catalysts: Tetrakis(acetonitrile)copper(1+) hexafluorophosphate ,  (1S,2S)-N1,N2-Bis[(4-nitrophenyl)methylene]-1,2-cyclohexanediamine Solvents: Acetonitrile ;  30 min, rt
2.2 Reagents: Iodosylbenzene ;  rt; overnight, 45 °C
Reference
Copper-catalyzed intramolecular C-H amination
Barman, Dipti N.; et al, European Journal of Organic Chemistry, 2011, (5), 908-911

Production Method 8

Reaction Conditions
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
2.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran
Reference
Chiral Lewis Acid Catalyzed Diels-Alder Reactions
Knol, Jochem, 1996, , ,

Production Method 9

Reaction Conditions
1.1 Reagents: Iodobenzene diacetate Catalysts: Silver nitrate ,  4,4′,4′′-Tris(1,1-dimethylethyl)-2,2′:6′,2′′-terpyridine Solvents: Acetonitrile ;  0.17 h, rt; 10 - 16 h, 82 °C
Reference
A silver-catalyzed intramolecular amidation of saturated C-H bonds
Cui, Yong; et al, Angewandte Chemie, 2004, 43(32), 4210-4212

Production Method 10

Reaction Conditions
1.1 Reagents: Magnesium oxide ,  Iodobenzene diacetate Catalysts: Dirhodium tetraacetate Solvents: Dichloromethane
Reference
A Rh-catalyzed C-H insertion reaction for the oxidative conversion of carbamates to oxazolidinones
Espino, Christine G.; et al, Angewandte Chemie, 2001, 40(3), 598-600

Production Method 11

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ;  6 h, rt
Reference
N-tosyloxycarbamates as a source of metal nitrenes: rhodium-catalyzed C-H insertion and aziridination reactions
Lebel, Helene; et al, Journal of the American Chemical Society, 2005, 127(41), 14198-14199

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ,  Water ;  rt → 30 °C; 30 °C → rt; rt; 3 h, rt
Reference
Preparation of 4-spirocyclohexyloxazolidinone by C-H bond nitrene insertion
Huard, Kim; et al, Organic Syntheses, 2009, 86, 59-69

Production Method 13

Reaction Conditions
1.1 Catalysts: Imidazole
Reference
Cyclocarbonylation of 3-hydroxycarbohydroxamic acids with 1,1'-carbonyldiimidazole
Geffken, Detlef, Liebigs Annalen der Chemie, 1982, (2), 219-25

Production Method 14

Reaction Conditions
1.1 -
2.1 Catalysts: Imidazole
Reference
Cyclocarbonylation of 3-hydroxycarbohydroxamic acids with 1,1'-carbonyldiimidazole
Geffken, Detlef, Liebigs Annalen der Chemie, 1982, (2), 219-25

Production Method 15

Reaction Conditions
1.1 Solvents: Acetonitrile ;  30 min, cooled; 1 h, cooled
1.2 Reagents: Imidazole ,  Hydroxyamine hydrochloride ;  3.5 h, rt
2.1 Reagents: Triethylamine Solvents: Diethyl ether ;  15 min, 0 °C
3.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ,  Water ;  rt → 30 °C; 30 °C → rt; rt; 3 h, rt
Reference
Preparation of 4-spirocyclohexyloxazolidinone by C-H bond nitrene insertion
Huard, Kim; et al, Organic Syntheses, 2009, 86, 59-69

Production Method 16

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Diethyl ether ;  15 min, 0 °C
2.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ,  Water ;  rt → 30 °C; 30 °C → rt; rt; 3 h, rt
Reference
Preparation of 4-spirocyclohexyloxazolidinone by C-H bond nitrene insertion
Huard, Kim; et al, Organic Syntheses, 2009, 86, 59-69

Production Method 17

Reaction Conditions
1.1 Solvents: Tetrahydrofuran ;  2 h, rt
1.2 Reagents: Hydroxyamine hydrochloride Solvents: Pyridine ;  6 h, rt
2.1 Reagents: Triethylamine Solvents: Diethyl ether ;  0 °C; 12 h, rt
3.1 Reagents: Potassium carbonate Catalysts: Rhodium, tetrakis[μ-(α,α-diphenylbenzeneacetato-κO:κO′)]di-, (Rh-Rh) Solvents: Dichloromethane ;  6 h, rt
Reference
N-tosyloxycarbamates as a source of metal nitrenes: rhodium-catalyzed C-H insertion and aziridination reactions
Lebel, Helene; et al, Journal of the American Chemical Society, 2005, 127(41), 14198-14199

3-Oxa-1-azaspiro[4.5]decan-2-one Raw materials

3-Oxa-1-azaspiro[4.5]decan-2-one Preparation Products

3-Oxa-1-azaspiro[4.5]decan-2-one Related Literature

Additional information on 3-Oxa-1-azaspiro[4.5]decan-2-one

Introduction to 3-Oxa-1-azaspiro[4.5]decan-2-one (CAS No. 81467-34-7) and Its Emerging Applications in Chemical Biology

3-Oxa-1-azaspiro[4.5]decan-2-one, identified by the chemical identifier CAS No. 81467-34-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural and pharmacological properties. This spirocyclic lactam derivative combines an oxygen and nitrogen atom within a spirocyclic framework, making it a versatile scaffold for drug discovery and molecular recognition studies.

The molecular structure of 3-Oxa-1-azaspiro[4.5]decan-2-one features a rigid spirocyclic core, which contributes to its stability and binding affinity. This structural motif has been explored for its potential in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding. The presence of both oxygen and nitrogen atoms in the spirocycle allows for diverse interactions with biological targets, making it an attractive candidate for medicinal chemistry applications.

Recent research has highlighted the compound's role in developing novel therapeutic agents. Studies have demonstrated that derivatives of 3-Oxa-1-azaspiro[4.5]decan-2-one exhibit promising activity against various biological targets, including kinases and proteases. These findings are particularly relevant in the context of chronic diseases where targeted inhibition of specific enzymes is crucial for therapeutic intervention.

The spirocyclic scaffold of 3-Oxa-1-azaspiro[4.5]decan-2-one also offers advantages in terms of drug-like properties such as solubility, bioavailability, and metabolic stability. These characteristics are essential for the development of orally active drugs that can traverse biological membranes efficiently. Furthermore, the compound's ability to engage with multiple binding sites on biological targets suggests its potential as a multitargeted drug candidate, which is increasingly recognized as a strategy to enhance therapeutic efficacy and reduce side effects.

In the realm of chemical biology, 3-Oxa-1-azaspiro[4.5]decan-2-one has been utilized as a key intermediate in synthesizing more complex molecules with tailored biological activities. Its structural flexibility allows chemists to modify various functional groups while retaining the core spirocyclic framework, enabling the exploration of structure-activity relationships (SAR). This approach has led to the discovery of novel analogs with enhanced potency and selectivity against specific disease-related targets.

One notable application of derivatives derived from 3-Oxa-1-azaspiro[4.5]decan-2-one is in the development of small-molecule probes for biochemical assays. These probes are instrumental in dissecting complex signaling pathways by selectively interacting with key enzymes or receptors. The high affinity and specificity exhibited by these derivatives make them valuable tools for studying enzyme mechanisms and identifying new therapeutic targets.

The compound's unique chemical properties have also sparked interest in materials science applications. Researchers have explored its potential as a building block for designing novel polymers and materials with specific mechanical or electronic properties. The spirocyclic core provides a stable backbone, while functional groups can be incorporated to tailor material characteristics for applications ranging from biodegradable plastics to advanced electronic components.

From a synthetic chemistry perspective, 3-Oxa-1-azaspiro[4.5]decan-2-one serves as an important precursor for constructing more intricate heterocyclic systems. Its synthesis involves multi-step organic transformations that showcase modern synthetic methodologies, including transition-metal-catalyzed reactions and asymmetric synthesis techniques. These synthetic strategies not only provide access to the compound itself but also contribute to the broader toolbox of organic chemists working on complex molecule construction.

The growing body of literature on 3-Oxa-1-azaspiro[4.5]decan-2-one underscores its significance as a versatile chemical entity with broad applications across multiple disciplines. As research continues to uncover new biological functions and synthetic possibilities, this compound is poised to remain at the forefront of chemical biology innovation.

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